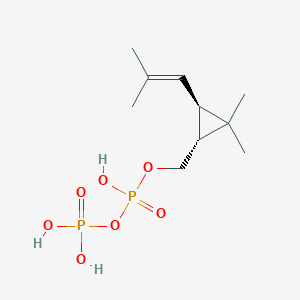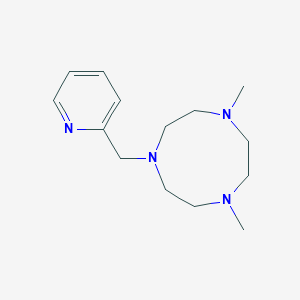![molecular formula C48H92NO8P B1264426 1,2-di-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1264426.png)
1,2-di-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-di-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine is a phosphatidylcholine 40:2 in which the acyl group specified at positions 1 and 2 is (11Z)-eicosenoyl respectively. It derives from an (11Z)-icos-11-enoic acid.
Wissenschaftliche Forschungsanwendungen
Enzymatic Functions and Biomedical Applications
Enzymatic Reactions in Lipid Vesicles 1,2-di-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine, as a phosphatidylcholine derivative, is often involved in the formation of lipid vesicles or liposomes, which are crucial in biomedical applications. Studies highlight that enzyme-containing lipid vesicles have substantial implications in various fields, including cheese production, medical and biomedical applications such as enzyme-replacement therapy, and as carriers in drug delivery systems. These vesicles serve as nanoreactors where enzymes encapsulated inside the vesicles catalyze reactions, indicating their significance in bioengineering and pharmaceuticals (Walde & Ichikawa, 2001).
Influence on Membrane Functions and Disease Treatment
Essential Phospholipids in Fatty Liver Disease Phospholipids like 1,2-di-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine are critical in treating membrane-associated disorders. Their role in treating fatty liver diseases (FLDs) is particularly noteworthy. Essential phospholipids (EPLs) from sources such as soybean, which contain components like 1,2-dilinoleoylphosphatidylcholine, demonstrate anti-inflammatory, antioxidant, antifibrogenic, antiapoptotic, membrane-protective, and lipid-regulating effects. They are instrumental in improving or normalizing symptoms, clinical findings, and liver histology in FLDs, highlighting their therapeutic potential in liver health (Gundermann et al., 2016).
Role in Atherosclerosis and Vascular Function
Oxidized Phospholipids and Atherosclerosis Oxidized forms of phospholipids, possibly including oxidized derivatives of 1,2-di-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine, play a significant role in the progression of atherosclerosis. These oxidized phospholipids are major regulators in vascular cells and are implicated in modulating over a thousand genes in endothelial cells, some promoting and others inhibiting atherogenesis. They are involved in various cell signaling pathways and serve as ligands for receptors like CD36, influencing vascular cell functions and potentially contributing to coronary events (Berliner & Watson, 2005).
Eigenschaften
Produktname |
1,2-di-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine |
|---|---|
Molekularformel |
C48H92NO8P |
Molekulargewicht |
842.2 g/mol |
IUPAC-Name |
[(2R)-2,3-bis[[(Z)-icos-11-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C48H92NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-47(50)54-44-46(45-56-58(52,53)55-43-42-49(3,4)5)57-48(51)41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,46H,6-19,24-45H2,1-5H3/b22-20-,23-21-/t46-/m1/s1 |
InChI-Schlüssel |
AEUCYCQYAUFAKH-DITNKEBASA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC/C=C\CCCCCCCC |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC=CCCCCCCCC |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-O-palmitoyl-2'-O-sulfo-3-O-[(2S,4S,6S)-2,4,6-trimethyltetracosanoyl]-alpha,alpha-trehalose](/img/structure/B1264343.png)
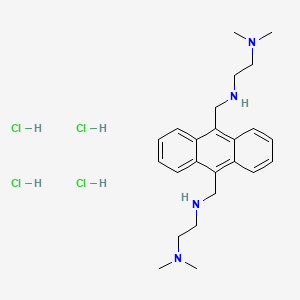
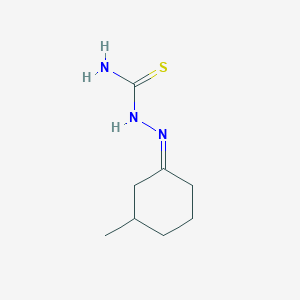
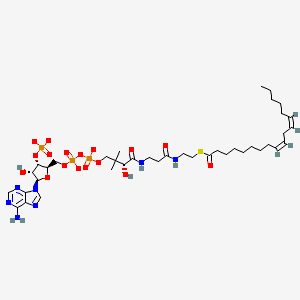
![2-[[2-amino-4-(5-hydroxy-2-pyridinyl)-3-methyl-1-oxopentyl]amino]-2-[(2R,3R,4S,5R)-5-(2,4-dioxo-1-pyridinyl)-3,4-dihydroxy-2-oxolanyl]acetic acid](/img/structure/B1264349.png)
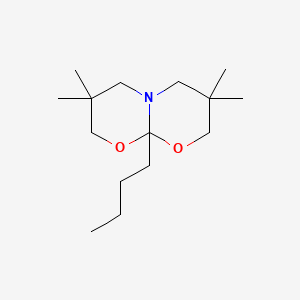
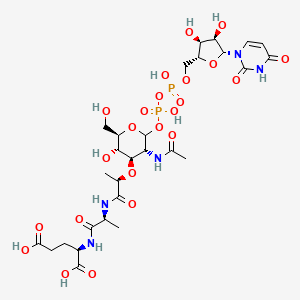
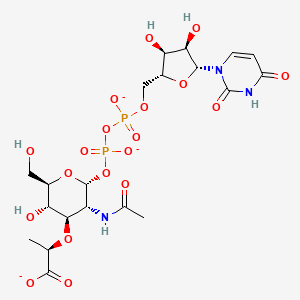

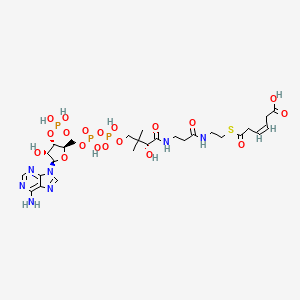
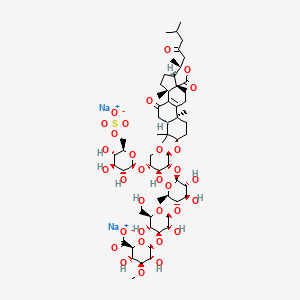
![(4R)-4-[(1R,3S,5S,9S,10R,11R,13R,14S,17R)-1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxolan-2-one](/img/structure/B1264362.png)
